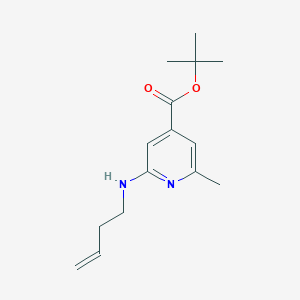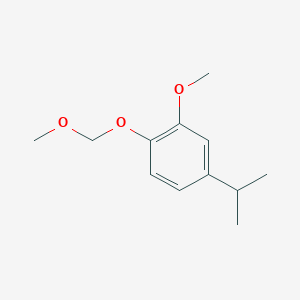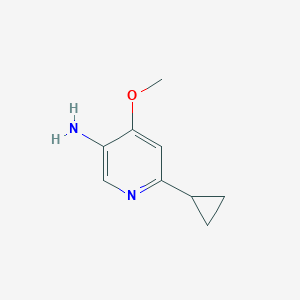
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate
Übersicht
Beschreibung
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a tert-butyl ester group, a but-3-enylamino substituent, and a methyl group attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester derivative. Subsequently, the but-3-enyl group is introduced via a nucleophilic substitution reaction using but-3-enylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the but-3-enylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isonicotinates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(but-3-enylamino)-isonicotinate: Lacks the methyl group at the 6-position.
Tert-butyl 2-(but-3-enylamino)-4-methylisonicotinate: Methyl group at the 4-position instead of the 6-position.
Tert-butyl 2-(but-3-enylamino)-6-ethylisonicotinate: Ethyl group instead of the methyl group at the 6-position.
Uniqueness
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is unique due to the specific positioning of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl 2-(but-3-enylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-6-7-8-16-13-10-12(9-11(2)17-13)14(18)19-15(3,4)5/h6,9-10H,1,7-8H2,2-5H3,(H,16,17) |
InChI-Schlüssel |
GPNMWYVSALJUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)NCCC=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(N,N-Dimethylaminomethyl)phenyl]methylthio]ethanamine](/img/structure/B8326012.png)



![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-methoxy-1H-indol-2-yl)methanone](/img/structure/B8326043.png)




![3-[5-[(2,5-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B8326093.png)



